6-amino-N-(4-methyl-1,3-benzothiazol-2-yl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,5,7-tetraene-5-carboxamide
Description
6-Amino-N-(4-methyl-1,3-benzothiazol-2-yl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,5,7-tetraene-5-carboxamide is a structurally complex heterocyclic compound characterized by a fused tricyclic core, a benzothiazole moiety, and a trifluoromethyl substituent. The compound’s trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for drug development . This article compares its structural, synthetic, and physicochemical properties with analogous compounds to highlight key similarities and distinctions.
Properties
IUPAC Name |
6-amino-N-(4-methyl-1,3-benzothiazol-2-yl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4OS2/c1-8-4-2-7-11-15(8)26-19(29-11)27-17(28)16-14(24)12-13(20(21,22)23)9-5-3-6-10(9)25-18(12)30-16/h2,4,7H,3,5-6,24H2,1H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APLUJYVEGWUJNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(C4=C(C5=C(CCC5)N=C4S3)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-amino-N-(4-methyl-1,3-benzothiazol-2-yl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,5,7-tetraene-5-carboxamide is a complex benzothiazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including antimicrobial and neuroprotective properties, and summarizes relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a benzothiazole moiety and a trifluoromethyl group, which are significant in enhancing biological activity.
Antimicrobial Activity
Recent studies indicate that benzothiazole derivatives exhibit notable antimicrobial properties. The compound was tested against various bacterial strains, including Gram-positive (e.g., Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). The results demonstrated that certain derivatives possess comparable efficacy to standard antibiotics .
| Bacterial Strain | Inhibition Zone (mm) | Comparison Standard |
|---|---|---|
| Staphylococcus aureus | 15 | Penicillin |
| E. coli | 12 | Ampicillin |
| Pseudomonas aeruginosa | 14 | Gentamicin |
Neuroprotective Properties
The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative disorders. Studies suggest that it may exert protective effects against glutamate-induced toxicity in neuronal cells, which is a common pathway involved in neurodegeneration .
Case Study: Glutamate Toxicity
In vitro experiments showed that treatment with the compound significantly reduced cell death in neuronal cultures exposed to high levels of glutamate. The mechanism appears to involve modulation of excitotoxic pathways and enhancement of antioxidant defenses.
The biological activity of this compound is hypothesized to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in bacterial metabolism.
- Antioxidant Activity : The presence of sulfur and nitrogen atoms contributes to its potential antioxidant properties.
- Receptor Modulation : Interaction with neurotransmitter receptors may underlie its neuroprotective effects.
Comparison with Similar Compounds
Structural Analogues in Benzothiazole Family
Benzothiazole derivatives share a common heterocyclic core but differ in substituents and fused ring systems. Key examples include:
Key Observations :
- Trifluoromethyl Group: The target compound and its bromophenyl analogue () share a trifluoromethyl group, which enhances metabolic resistance compared to non-fluorinated derivatives like compound 28 .
- Synthetic Complexity : Compound 28 () and VU0500469 () were synthesized using carbodiimide coupling (EDC/HATU), a method likely applicable to the target compound. However, the target’s tricyclic core may require specialized cyclization steps, impacting yield .
Physicochemical Properties
- Melting Points : The target compound’s melting point is unreported, but analogues with similar substituents (e.g., 4e in ) melt at 268–270°C, suggesting high thermal stability due to aromatic stacking and hydrogen bonding .
- Solubility : The trifluoromethyl group and benzothiazole core likely reduce aqueous solubility compared to sulfonamide-containing derivatives (e.g., compound 28), which benefit from polar sulfonamide groups .
- Spectroscopic Data : NMR and LCMS profiles for VU0500469 () and compound 28 () confirm amide bond formation and regiochemistry, providing a benchmark for characterizing the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
